3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a versatile chemical compound known for its potential applications in various scientific research areas. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to introduce the phenyl group onto the imidazo[1,2-b]pyridazine core.
Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can yield amines.
Scientific Research Applications
3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- 3,5-dimethoxy-N-(3-(5-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Uniqueness
3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-17-10-15(11-18(12-17)29-2)22(27)23-16-6-4-5-14(9-16)19-13-26-20(24-19)7-8-21(25-26)30-3/h4-13H,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCIWPQYYHEPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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